molecular formula C14H22N2O B1320630 [4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol CAS No. 1052611-74-1

[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol

Cat. No. B1320630
CAS RN: 1052611-74-1
M. Wt: 234.34 g/mol
InChI Key: KPPJHGVBDBRRCV-UHFFFAOYSA-N
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Description

“[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol” is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 . It is used for proteomics research .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolidin-2-ones : The compound participates in the synthesis of 3,4-cis-disubstituted pyrrolidin-2-ones, which are produced via conjugate addition of primary amines in methanol to a difunctionalized O-methyl allyl ether (Arfaoui et al., 2015).

  • Formation of Chiral Methylzinc Amino Alkoxides : This compound reacts with dimethylzinc to form chiral methylzinc amino alkoxides. This reaction is significant in the formation of new centres of chirality (Hecht, 2000).

  • Involvement in Asymmetric Synthesis : It's used in the stereospecific arylation of (S)proline, leading to the asymmetric synthesis of phenyl(2'-pyrrolidinyl)methanol (Soai & Ookawa, 1986).

Chemical Reactions and Interactions

  • Sensor for Metal Ions : A Schiff base derived from this compound acts as a colorimetric sensor for Fe(III) and a fluorescent sensor for Al(III), showcasing its utility in metal ion detection (Soufeena & Aravindakshan, 2019).

  • Nucleophilic Substitution in Methanol : This compound undergoes nucleophilic substitution in methanol, demonstrating its reactivity in various solvent environments (Zoltewicz et al., 1985).

  • Catalyst in Polymer Synthesis : It's used in catalyst systems for polymerizing 2,6-dimethylphenol, illustrating its role in polymer chemistry (Kim et al., 2018).

Molecular Characterization and Structural Analysis

  • Crystal Structural Studies : The compound has been used in the synthesis of Schiff bases, which were then analyzed using single-crystal X-ray diffraction, offering insights into its molecular structure (Obasi et al., 2016).

  • Computational Studies : In silico studies of Schiff bases derived from this compound provide a deeper understanding of its molecular properties and potential pharmacokinetic applications (Ossai et al., 2020).

properties

IUPAC Name

[4-(aminomethyl)-1,2-dimethyl-5-phenylpyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-14(10-17)8-12(9-15)13(16(14)2)11-6-4-3-5-7-11/h3-7,12-13,17H,8-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPJHGVBDBRRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=CC=C2)CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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